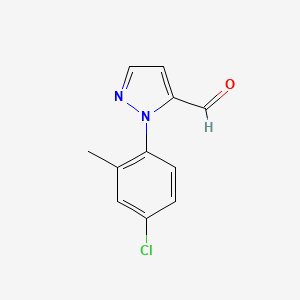![molecular formula C14H8F4O B15324812 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of a fluoro-substituted benzaldehyde using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid.
Reduction: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets within proteins . This binding can modulate the activity of the target proteins, leading to various biological effects, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
Comparison: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of both fluoro and trifluoromethyl groups on the benzaldehyde core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable scaffold for drug design and material science applications .
Propiedades
Fórmula molecular |
C14H8F4O |
|---|---|
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-7-10(14(16,17)18)5-6-12(13)11-4-2-1-3-9(11)8-19/h1-8H |
Clave InChI |
SIHFNYZDNVEJSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)







![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)



